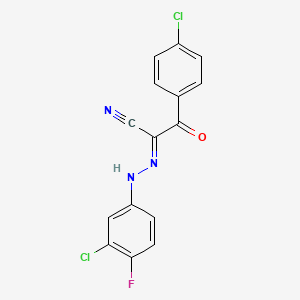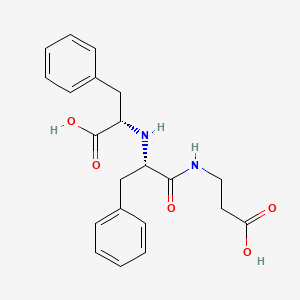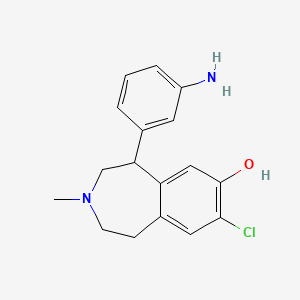
SHetA2
Overview
Description
It has shown promising cancer-preventive activity and has exhibited growth inhibition on various cancer cell lines, including ovarian, lung, and kidney cancers . SHetA2 binds and interferes with the function of a molecular chaperone, mortalin, leading to mitochondrial swelling and mitophagy that induce apoptosis in cancer cells without harming normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SHetA2 involves several steps, starting from the modification of a retinoid framework. The initial method involves the treatment of a ketone with mesityl oxide, followed by nitration and reduction steps . The final product is obtained through a series of reactions, including dehydration-cyclization and oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: SHetA2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include mesityl oxide, nitric acid, acetic anhydride, and thiourea . The reactions are typically carried out under controlled conditions, such as refluxing and using specific catalysts to achieve the desired products .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates that are further processed to obtain the final compound. These intermediates are crucial for the stepwise synthesis of this compound .
Scientific Research Applications
SHetA2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying flexible heteroarotinoids and their structure-activity relationships . In biology and medicine, this compound is being investigated for its potential as a cancer-preventive agent due to its ability to induce apoptosis in cancer cells without affecting normal cells . Additionally, this compound has shown minimal toxicity in preclinical studies, making it a promising candidate for further clinical trials .
Mechanism of Action
The mechanism of action of SHetA2 involves binding to the molecular chaperone mortalin, which leads to mitochondrial swelling and mitophagy . This process induces apoptosis in cancer cells through the release of apoptosis-inducing factor (AIF) and inhibition of mitochondrial fusion . This compound also affects cell cycle progression, causing cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar compounds include SHetA3 and other heteroarotinoids that have been synthesized and studied for their anticancer properties . Compared to these compounds, SHetA2 has shown higher efficacy and potency in inhibiting cancer cell growth . Its unique ability to selectively induce apoptosis in cancer cells without harming normal cells sets it apart from other similar compounds .
List of Similar Compounds:- SHetA3
- Other flexible heteroarotinoids (Flex-Hets)
Properties
CAS No. |
361483-66-1 |
|---|---|
Molecular Formula |
C20H23N3O2S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)thiourea |
InChI |
InChI=1S/C20H23N3O2S2/c1-19(2)12-20(3,4)27-17-10-7-14(11-16(17)19)22-18(26)21-13-5-8-15(9-6-13)23(24)25/h5-11H,12H2,1-4H3,(H2,21,22,26) |
InChI Key |
FWWKIYPMUZVMQG-UHFFFAOYSA-N |
SMILES |
CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C |
Canonical SMILES |
CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHetA2; SHetA-2; SHetA 2; NSC721689; NSC 721689; NSC-721689. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)


![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)





![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
